1,1'-(Hexane-2,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-2,4-diyl)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a hexane chain with two benzene rings attached at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Hexane-2,4-diyl)dibenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with hexane derivatives under acidic conditions. For example, the Friedel-Crafts alkylation reaction can be employed, where benzene reacts with 2,4-dichlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Hexane-2,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1’-(Hexane-2,4-diyl)dibenzene.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding hexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings undergo substitution with halogens, nitro groups, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1,1’-(Hexane-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-2,4-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biological effects. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its activity and binding affinity to molecular targets.
Comparison with Similar Compounds
1,1’-(Hexane-2,4-diyl)dibenzene can be compared to other similar compounds such as:
1,1’-(Ethane-1,2-diyl)dibenzene: Similar structure but with a shorter ethane chain.
1,1’-(Propane-2,3-diyl)dibenzene: Contains a propane chain instead of hexane.
1,1’-(Butane-2,3-diyl)dibenzene: Features a butane chain, offering different physical and chemical properties.
Properties
CAS No. |
824401-13-0 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
4-phenylhexan-2-ylbenzene |
InChI |
InChI=1S/C18H22/c1-3-16(18-12-8-5-9-13-18)14-15(2)17-10-6-4-7-11-17/h4-13,15-16H,3,14H2,1-2H3 |
InChI Key |
LLAAFYZXOLNVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.